N'-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbonyl)isonicotinohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various factors such as its molecular weight, density, boiling point, and more. The molecular weight of “N’-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbonyl)isonicotinohydrazide” is 418.203.Scientific Research Applications

Anticancer Activity

Chromene derivatives have been reported to exhibit significant anticancer properties. The specific substitution patterns on the chromene nucleus can increase the molecule’s ability to prevent or treat cancer .

Antimicrobial Effects

These compounds are also known for their antimicrobial activities, making them valuable in the research for new antibiotics and treatments against microbial infections .

Antioxidant Properties

The antioxidant capacity of chromene derivatives makes them interesting for studies related to oxidative stress and its related diseases .

Antihistamine Uses

Chromene compounds can act as antihistamines, which may be useful in treating allergic reactions and related conditions .

Antidiabetic Potential

Research has indicated that chromene derivatives could have applications in managing diabetes through their antidiabetic effects .

Anti-inflammatory Applications

Due to their anti-inflammatory properties, these compounds are studied for their potential in treating inflammation-related disorders .

Antidepressant Effects

There is potential for chromene derivatives to be used in the treatment of depression and other mood disorders .

Pharmacophore Development

Chromene derivatives serve as important pharmacophores in medicinal chemistry, aiding in the development of new drugs with various therapeutic effects .

Safety and Hazards

Mechanism of Action

Target of Action

For example, some coumarins have been found to inhibit enzymes like cyclooxygenase and lipoxygenase .

Mode of Action

Many coumarin derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding and van der waals forces .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Coumarin derivatives are often involved in pathways related to inflammation and pain perception, among others .

Pharmacokinetics

Many coumarin derivatives are well absorbed in the gastrointestinal tract, metabolized in the liver (often by cytochrome p450 enzymes), and excreted in the urine .

Result of Action

Based on the activities of similar compounds, it could potentially have anti-inflammatory, analgesic, or other effects .

properties

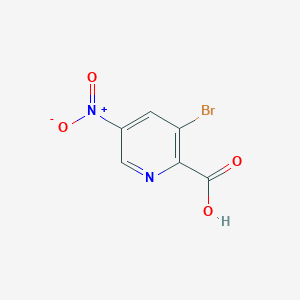

IUPAC Name |

N'-(6-bromo-8-methoxy-2-oxochromene-3-carbonyl)pyridine-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O5/c1-25-13-8-11(18)6-10-7-12(17(24)26-14(10)13)16(23)21-20-15(22)9-2-4-19-5-3-9/h2-8H,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJSEFNHDURDOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NNC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-bromo-8-methoxy-2-oxochromen-3-yl)-N-(4-pyridylcarbonylamino)carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-Chloro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B2943375.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-nitrophenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B2943376.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2943385.png)

![2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2943389.png)

![2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2943391.png)

![4-benzoyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2943392.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2943395.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2943396.png)